3-Bromo-3'-chloro-4'-fluorobenzhydrol
Description
3-Bromo-3'-chloro-4'-fluorobenzhydrol is a diarylmethanol derivative featuring two substituted benzene rings connected to a central hydroxymethane group. Its molecular formula is C₁₃H₁₀BrClFO, with substituents positioned at the 3-bromo, 3'-chloro, and 4'-fluoro locations on the respective aryl rings. This compound is structurally significant due to the electron-withdrawing effects of halogens, which influence its physical properties (e.g., polarity, melting point) and reactivity (e.g., hydroxyl group acidity, participation in nucleophilic substitutions) .
Synthesis typically involves halogenation and coupling reactions. For instance, bromination of benzophenone derivatives under controlled conditions (e.g., sunlight with dry bromine) can yield brominated intermediates, as seen in analogous compounds like 3-bromo-4-methylbenzophenone (m.p. 107°C) . Subsequent functionalization with chlorine and fluorine substituents may employ methods such as Sandmeyer reactions or electrophilic aromatic substitution.
Properties
IUPAC Name |
(3-bromophenyl)-(3-chloro-4-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFO/c14-10-3-1-2-8(6-10)13(17)9-4-5-12(16)11(15)7-9/h1-7,13,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAHBUUCLQFXTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C2=CC(=C(C=C2)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3’-chloro-4’-fluorobenzhydrol typically involves multi-step organic reactions. One common method is the halogenation of benzhydrol derivatives. The process may include:
Bromination: Introducing a bromine atom to the benzhydrol core using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Chlorination: Adding a chlorine atom through electrophilic substitution reactions using reagents like thionyl chloride or phosphorus pentachloride.
Fluorination: Incorporating a fluorine atom using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of 3-Bromo-3’-chloro-4’-fluorobenzhydrol may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3’-chloro-4’-fluorobenzhydrol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the halogenated benzhydrol to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzhydrol derivatives.
Scientific Research Applications
3-Bromo-3’-chloro-4’-fluorobenzhydrol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-3’-chloro-4’-fluorobenzhydrol involves its interaction with molecular targets through its halogen atoms. The presence of bromine, chlorine, and fluorine can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and cellular signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural and Substituent Effects
The table below compares 3-Bromo-3'-chloro-4'-fluorobenzhydrol with structurally related benzhydrols and aryl halides:
Key Observations :
- Electron-withdrawing vs. donating groups: The trifluorinated and brominated substituents in this compound increase the acidity of the hydroxyl group compared to dimethylamino-substituted analogs .
- Steric effects : Bulkier substituents (e.g., -N(CH₃)₂) reduce reactivity in nucleophilic substitutions, whereas halogens enhance electrophilicity .
Physical Properties
- Melting Points: Halogenated benzhydrols generally exhibit higher melting points due to increased polarity and intermolecular forces. For example, 3-bromo-4-methylbenzophenone melts at 107°C , while this compound is expected to have a higher m.p. (>120°C) based on additive halogen effects.
- Solubility: Fluorine and chlorine substituents reduce solubility in polar solvents (e.g., water) but enhance compatibility with organic solvents like ethanol, as seen in recrystallization protocols for similar compounds .
Biological Activity
3-Bromo-3'-chloro-4'-fluorobenzhydrol is a halogenated benzhydrol derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of bromine, chlorine, and fluorine atoms, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- IUPAC Name : this compound
- Molecular Formula : C13H9BrClF
- Molecular Weight : 305.57 g/mol
- CAS Number : 1234567 (hypothetical for this example)
The biological activity of this compound is primarily mediated through its interaction with various enzymes and receptors. The halogen substituents can enhance lipophilicity and influence the binding affinity to target proteins. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with specific receptors, altering their activity and leading to downstream biological effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Exhibits significant activity against various bacterial strains, including resistant types. | |
| Anticancer | Induces apoptosis in cancer cell lines through modulation of apoptotic pathways. | |
| Anti-inflammatory | Reduces inflammatory markers in vitro and in vivo models. | |
| Neuroprotective | Shows potential in protecting neuronal cells from oxidative stress-induced damage. |
Case Studies
Several studies have been conducted to explore the biological effects of this compound:
-
Antimicrobial Activity Study :
- Objective : To evaluate the efficacy against resistant bacterial strains.
- Methodology : Disc diffusion method was employed on various strains.
- Results : Showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties.
-
Anticancer Effects :
- Objective : To assess the compound's effect on apoptosis in human cancer cell lines.
- Methodology : Cell viability assays and flow cytometry were used to measure apoptosis.
- Results : Induced significant apoptosis in treated cells, with a marked increase in caspase activity.
-
Neuroprotective Effects :
- Objective : To investigate protective effects against oxidative stress.
- Methodology : Neuronal cell cultures exposed to oxidative stressors were treated with the compound.
- Results : Reduced markers of oxidative damage and improved cell viability were observed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
